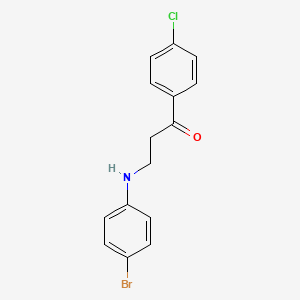

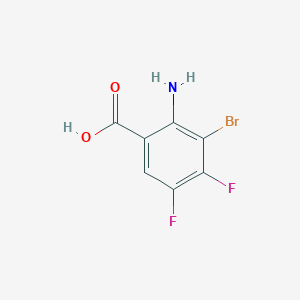

![molecular formula C25H21N3O2 B2452986 (E)-N-(2-methoxybenzylidene)-8-methyl-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine CAS No. 931315-96-7](/img/structure/B2452986.png)

(E)-N-(2-methoxybenzylidene)-8-methyl-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

This involves the study of how the compound is synthesized. It includes the reactants used, the conditions under which the reaction is carried out, and the yield of the product1.Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used23.Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes studying the reagents it reacts with, the products formed, and the conditions under which the reaction occurs1.Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, and reactivity678.Scientific Research Applications

Bioisosteric Replacement and Phosphodiesterase Inhibitors

A study explored the bioisosteric replacement of adenine derivatives with pyrazolo[1,5-a]-1,3,5-triazines, leading to the discovery of potent phosphodiesterase type 4 inhibitors. These inhibitors, featuring modifications such as 8-(2-methoxybenzyl) substitutions, exhibited high isoenzyme selectivity and significant inhibition of LPS-induced TNFalpha release from human mononuclear cells, suggesting potential therapeutic applications for inflammatory conditions (Raboisson et al., 2003).

Cytotoxicity of Pyrazole Derivatives

Another research focus is on the synthesis and characterization of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, including compounds with 4-methoxyphenyl substitutions. These derivatives were tested for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting their potential as candidates for anticancer drug development (Hassan, Hafez, & Osman, 2014).

Synthesis and Characterization of Pyrazole Schiff Bases

Research on pyrazole Schiff bases, including derivatives with methoxyphenol and methoxybenzylidene groups, has shown their structural versatility and potential antibacterial activity. These studies involve the synthesis, characterization, and evaluation of these compounds' ability to inhibit the growth of various pathogens, indicating their relevance in developing new antimicrobial agents (Feng et al., 2018).

Spectroscopic and Theoretical Investigations

The synthesis and characterization of compounds like "(E)-N'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide" have been extensively studied, including spectroscopic methods and theoretical calculations. These investigations provide insights into the compounds' structures, electronic properties, and potential biological activities, contributing to fields such as drug design and molecular engineering (Karrouchi et al., 2021).

Safety And Hazards

This involves studying the potential risks associated with the compound. It includes its toxicity, flammability, and environmental impact91011.

Future Directions

This involves predicting or suggesting future areas of study or applications for the compound121314.

Please note that the specifics of these analyses can vary greatly depending on the nature of the compound and the context in which it is being studied. For detailed information on a specific compound, direct consultation of scientific literature or databases is recommended.

properties

IUPAC Name |

(E)-1-(2-methoxyphenyl)-N-(8-methyl-2-phenyl-4H-chromeno[2,3-c]pyrazol-3-yl)methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N3O2/c1-17-9-8-11-18-15-21-24(26-16-19-10-6-7-14-22(19)29-2)28(20-12-4-3-5-13-20)27-25(21)30-23(17)18/h3-14,16H,15H2,1-2H3/b26-16+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZUXMPXLRSYSLF-WGOQTCKBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)CC3=C(N(N=C3O2)C4=CC=CC=C4)N=CC5=CC=CC=C5OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(=CC=C1)CC3=C(N(N=C3O2)C4=CC=CC=C4)/N=C/C5=CC=CC=C5OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(2-methoxybenzylidene)-8-methyl-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-(furan-2-ylmethyl)-1,3-dioxoisoindole-5-carboxylate](/img/structure/B2452905.png)

![(3E)-3-amino-3-{[(4-ethylbenzoyl)oxy]imino}propanamide](/img/structure/B2452906.png)

![[3-Amino-5-(trifluoromethyl)phenyl]methanol;hydrochloride](/img/structure/B2452907.png)

![1,7-Diazaspiro[4.4]nonan-2-one hydrochloride](/img/structure/B2452910.png)

![N-(2,4-dichlorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2452914.png)

![methyl 3-((2-(3-fluoro-4-methylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate](/img/structure/B2452917.png)

![((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)(4-(thiophen-3-yl)phenyl)methanone](/img/structure/B2452920.png)